Acid Hydrolysis Stability: TBDMS-Phenol is 20,000-Fold More Stable Than TMS-Phenol
In acidic media, the relative resistance of silyl ethers toward hydrolytic cleavage follows a well-established quantitative hierarchy. The TBDMS-phenol ether exhibits a relative stability of 20,000, compared to a baseline of 1 for the TMS-phenol ether, representing a 20,000-fold enhancement in acid resistance. This places TBDMS-phenol three orders of magnitude more stable than TES-phenol (relative stability 64) and positions it as the lightest silyl ether that can reliably survive aqueous acidic work-up and silica gel chromatography [1]. In basic media, TBDMS-phenol maintains a relative stability of 20,000 vs. TMS = 1, comparable to TBDPS (20,000) and substantially higher than TES (10–100) [1]. The underlying structural basis is the increased steric congestion around the silicon atom provided by the tert-butyl substituent, which shields the Si–O bond from nucleophilic attack [2].
| Evidence Dimension | Relative hydrolytic stability in acidic media (hydrolysis rate normalized to TMS = 1) |
|---|---|
| Target Compound Data | Relative stability = 20,000 |
| Comparator Or Baseline | TMS-phenol ether (relative stability = 1); TES-phenol ether (relative stability = 64); TIPS-phenol ether (relative stability = 700,000); TBDPS-phenol ether (relative stability = 5,000,000) |
| Quantified Difference | 20,000-fold more stable than TMS; 312-fold more stable than TES; 35-fold less stable than TIPS; 250-fold less stable than TBDPS |
| Conditions | Aqueous acidic hydrolysis conditions as compiled in Kocienski's Protecting Groups reference and reproduced in Wikipedia/Silyl ether stability table |
Why This Matters
A 20,000-fold stability margin over TMS means TBDMS-protected phenol survives multi-step reaction sequences that would immediately cleave TMS ethers, yet the stability is not so excessive that deprotection requires forcing conditions that could damage the product.
- [1] Wikipedia contributors. Silyl ether – Stability to Cleavage: In acidic media, the relative resistance is TMS (1) < TES (64) < TBS (20,000) < TIPS (700,000) < TBDPS (5,000,000). Archived version January 20, 2021. Available at: https://web.archive.org/web/20210120185113/https://en.wikipedia.org/wiki/Silyl_ether View Source
- [2] Gelest, Inc. Deprotection of Silyl Ethers – Relative Stability Correlation: TMS ≈ DMPS ≈ MDPS < TES ≈ DMIPS < TPS < TBS < TDS < TIPS < DTBMS. Technical Brochure, 2020. Available at: https://technical.gelest.com/brochures/silicon-based-blocking-agents/deprotection-of-silyl-ethers/ View Source
